1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of an azetidine ring, a difluoroethoxy group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino halide.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using difluoroethanol and an appropriate leaving group.
Formation of the Propenone Moiety: The propenone moiety can be introduced through an aldol condensation reaction involving an aldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects.
Mechanism of Action
The mechanism of action of 1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in the context of its antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Shares the azetidine ring and propenone moiety but lacks the difluoroethoxy group.
3-Allylazetidin-2-one: Similar structure with an allyl group instead of the difluoroethoxy group.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: Contains a butadiene moiety instead of the difluoroethoxy group.
Uniqueness
1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one is unique due to the presence of the difluoroethoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogues. The difluoroethoxy group can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
1-[3-(2,2-difluoroethoxy)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2/c1-2-8(12)11-3-6(4-11)13-5-7(9)10/h2,6-7H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOOEEZNGZLAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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